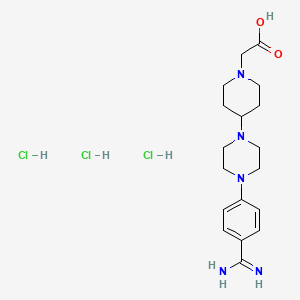

GR 144053 trihydrochloride

Overview

Description

GR 144053 trihydrochloride is a potent and selective platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) antagonist . It is orally active and highly effective at inhibiting thrombus formation in vivo . The chemical name of this compound is 4- [4- [4- (Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C18H27N5O2.3HCl . The molecular weight is 454.83 . The InChI Key is GFZHNFOGCMEYTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is supplied as a solid . It is soluble in dimethyl sulfoxide (DMSO) at 23 mg/mL .Scientific Research Applications

Reductive Dechlorination in Environmental Remediation

Studies on the abiotic reductive dechlorination of chlorinated ethylenes by iron-bearing soil minerals, such as green rust (GR(SO4)), highlight the importance of understanding chemical reactions that can mitigate environmental pollution. The kinetics of these reactions and the formation of less harmful products from chlorinated organic compounds offer insights into potential applications of similar compounds for environmental remediation efforts (Lee & Batchelor, 2002).

Catalytic Activity in Organic Synthesis

The iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens represents another area of interest in scientific research. Such catalytic activities are crucial for the synthesis of various organic compounds, showcasing the potential for compounds like "GR 144053 trihydrochloride" to serve in similar catalytic roles within organic chemistry (Nagano & Hayashi, 2004).

Phototransformation and Environmental Fate of Chemical Compounds

Research into the phototransformation of triclosan in surface waters demonstrates the significance of understanding how chemical compounds degrade under environmental conditions. Such studies can inform the safe use and disposal of chemicals, including "this compound", by elucidating their degradation pathways and rates (Tixier et al., 2002).

Mechanisms of Corrosion and Material Degradation

The investigation of mechanisms of formation and structure of green rust one in aqueous corrosion of iron in the presence of chloride ions provides a detailed look at corrosion processes. Understanding these mechanisms can contribute to the development of corrosion-resistant materials and the study of compounds that may interact with metal surfaces (Refait et al., 1998).

Mechanism of Action

Target of Action

The primary target of GR 144053 trihydrochloride is the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation.

Mode of Action

This compound acts as a non-peptide antagonist of GpIIb/IIIa . It mimics the peptide RGD-sequence, a potent inhibitor of GpIIb/IIIa . The compound binds to GpIIb/IIIa, competitively blocking the binding of its normal ligand, fibrinogen . This alters the signaling properties of the heterodimer .

Biochemical Pathways

The interaction of this compound with GpIIb/IIIa affects the biochemical pathways involved in platelet aggregation. By blocking the binding of fibrinogen to GpIIb/IIIa, it disrupts the cross-linking of platelets, a key step in the formation of a blood clot .

Result of Action

The action of this compound results in the attenuation of platelet aggregation, activation, and degranulation both in vivo and in vitro . This makes it highly effective at inhibiting thrombus (blood clot) formation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

GR 144053 trihydrochloride acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa . The binding of this compound to GPIIb-IIIa competitively blocks the binding of its normal ligand, fibrinogen, and alters the signaling properties of the heterodimer .

Cellular Effects

This compound attenuates platelet aggregation, activation, and degranulation both in vivo and in vitro . It is a useful tool for the study of mechanisms in platelet activation and degranulation events .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to GPIIb-IIIa, which blocks the binding of fibrinogen, its normal ligand . This alters the signaling properties of the heterodimer, affecting platelet aggregation, activation, and degranulation .

Temporal Effects in Laboratory Settings

It is known that this compound is supplied as a solid and should be stored at 2-8 °C .

properties

IUPAC Name |

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNPHOBDOUQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.